molecular formula C15H16BrNO2 B13673344 4-Bromo-1-Boc-2-phenyl-1H-pyrrole

4-Bromo-1-Boc-2-phenyl-1H-pyrrole

Cat. No.: B13673344
M. Wt: 322.20 g/mol
InChI Key: LAYZRYQNBBKTGT-UHFFFAOYSA-N
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Description

4-Bromo-1-Boc-2-phenyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one. The compound this compound is specifically substituted with a bromine atom at position four, a tert-butoxycarbonyl (Boc) protecting group at position one, and a phenyl group at position two. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrrole and tert-butoxycarbonyl chloride.

    Bromination: The bromination of 2-phenylpyrrole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at position four of the pyrrole ring.

    Protection: The resulting 4-bromo-2-phenylpyrrole is then protected with a Boc group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step yields this compound.

Chemical Reactions Analysis

4-Bromo-1-Boc-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position four can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

4-Bromo-1-Boc-2-phenyl-1H-pyrrole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Mechanism of Action

The mechanism of action of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

4-Bromo-1-Boc-2-phenyl-1H-pyrrole can be compared with other substituted pyrroles:

    4-Bromo-1H-pyrrole: Lacks the Boc protecting group and phenyl substitution, making it less sterically hindered and more reactive.

    1-Boc-2-phenyl-1H-pyrrole: Lacks the bromine atom, which affects its reactivity in substitution and cross-coupling reactions.

    4-Bromo-2-phenyl-1H-pyrrole: Lacks the Boc protecting group, making it more prone to nucleophilic attack at the nitrogen atom.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

tert-butyl 4-bromo-2-phenylpyrrole-1-carboxylate

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

LAYZRYQNBBKTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=CC=C2)Br

Origin of Product

United States

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